3,5-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide
CAS No.:
Cat. No.: VC16384911
Molecular Formula: C29H23NO6
Molecular Weight: 481.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H23NO6 |
|---|---|
| Molecular Weight | 481.5 g/mol |
| IUPAC Name | 3,5-dimethoxy-N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide |
| Standard InChI | InChI=1S/C29H23NO6/c1-33-19-10-18(11-20(14-19)34-2)29(32)30-27-21-8-3-4-9-24(21)36-28(27)23-15-26(31)35-25-13-17-7-5-6-16(17)12-22(23)25/h3-4,8-15H,5-7H2,1-2H3,(H,30,32) |
| Standard InChI Key | WFMIHRGLSBUVQE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C4=CC(=O)OC5=C4C=C6CCCC6=C5)OC |
Introduction
Structural Elucidation and Molecular Characteristics
Core Molecular Framework
The compound’s IUPAC name, 3,5-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide, reflects its polycyclic design. Key components include:
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Benzofuran subunit: A fused heterocycle contributing aromatic stability and planar geometry.
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Cyclopenta[g]chromen-2-one: A bicyclic system with a ketone group at position 2, enabling hydrogen bonding and electrophilic reactivity.
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3,5-Dimethoxybenzamide: A substituted benzamide providing hydrogen-bonding sites via the amide group and electron-donating methoxy substituents.
Molecular Formula and Physicochemical Properties
Data from chemical registries and supplier catalogs provide the following specifications :
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₂₃NO₆ |
| Molecular Weight | 481.5 g/mol |
| CAS Number | 919740-23-1 |
| SMILES | COc1cc(OC)cc(C(=O)Nc2c(-c3cc(=O)oc4cc5c(cc34)CCC5)oc3ccccc23)c1 |
The absence of reported melting/boiling points and solubility profiles in public databases highlights the need for experimental characterization. Computational models predict moderate lipophilicity due to the methoxy groups and aromatic systems, suggesting preferential solubility in dimethyl sulfoxide (DMSO) or dichloromethane.
Synthetic Routes and Optimization
Multi-Step Synthesis Strategy
The synthesis involves sequential functionalization and cyclization steps, as inferred from analogous benzamide derivatives:
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Formation of Benzofuran Core: Coupling of substituted phenols with propargyl alcohols under acidic conditions, followed by cyclization.
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Chromenone Construction: Aldol condensation of ortho-methoxy acetophenone derivatives with cyclopentanone, yielding the tetrahydrocyclopenta[g]chromen-2-one scaffold.
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Amidation: Reaction of the benzofuran-chromenone intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine).
Analytical Validation
Reaction progress is monitored via:
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High-Performance Liquid Chromatography (HPLC): To assess purity and intermediate stability.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regioselective functionalization and absence of stereochemical byproducts.
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Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragment ion patterns .
Reactivity and Functional Group Transformations
Electrophilic and Nucleophilic Sites
The compound’s reactivity is governed by:
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Amide Group: Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
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Methoxy Substituents: Electron-donating effects enhance aromatic electrophilic substitution (e.g., nitration, sulfonation) at positions ortho/para to the methoxy groups .
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α,β-Unsaturated Ketone: The chromen-2-one system participates in Michael additions or Diels-Alder reactions under catalytic conditions.
Stability Considerations
Degradation pathways include:
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Photooxidation: The benzofuran and chromenone systems may undergo ring-opening under UV exposure, necessitating storage in amber vials.
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Thermal Decomposition: Preliminary thermogravimetric analysis (TGA) of related compounds suggests stability up to 150°C, beyond which decarboxylation and retro-Diels-Alder reactions occur.
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